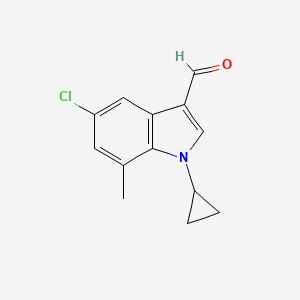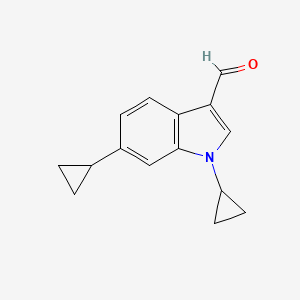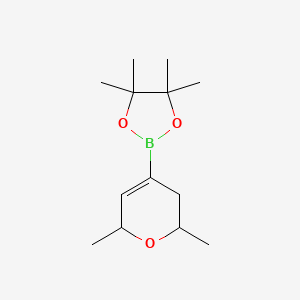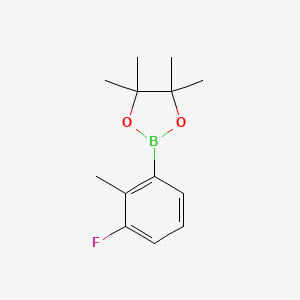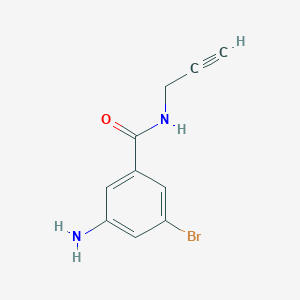
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide
Overview
Description
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is an organic compound with the chemical formula C10H9BrN2O . It has a molecular weight of 253.1 .
Molecular Structure Analysis
The InChI code for 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is 1S/C10H9BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3,12H2,(H,13,14) . This indicates the presence of a prop-2-yn-1-yl group attached to a benzamide core, which is further substituted with an amino group and a bromo group.Scientific Research Applications
Synthesis Processes
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in chemical synthesis. For example, 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene was synthesized through elimination, reduction, and bromization reactions, starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. Subsequent reactions led to novel non-peptide CCR5 antagonist Benzamide derivatives, highlighting the potential medicinal applications of these compounds (Bi, 2015). Similarly, Nilotinib's synthesis involved complex chemical reactions starting with 5-bromo-3-(trifluoromethyl)phenylamine, showcasing the utility of bromo benzamide derivatives in the synthesis of significant pharmaceutical agents (Wang Cong-zhan, 2009).
Structural Analysis
Structural and spectroscopic characterization is crucial for understanding the properties and potential applications of these compounds. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide's structure was elucidated using techniques like IR, NMR, mass spectrometry, and crystallography. Such comprehensive characterization helps in ascertaining the molecular conformation and potential reactivity of these compounds (S. Saeed et al., 2010).
Chemical Properties and Reactions
The chemical properties and reactivity of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide derivatives have been explored in various studies. These compounds are used in different chemical reactions, such as the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. Such reactions underscore the compound's utility in synthesizing complex organic molecules with potential biological activity (M. Sabbaghan & Zinatossadat Hossaini, 2012).
Potential Applications in Pharmacology and Medicinal Chemistry
Antagonist and Enzyme Inhibitor Development
Benzamide derivatives have shown potential as antagonists and enzyme inhibitors, which is significant for therapeutic applications. For instance, substituted aminobenzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating their potential in cancer therapy (R. Borzilleri et al., 2006). Moreover, N-(2-diethylaminoethyl)benzamide derivatives have been used for melanoma imaging, indicating their application in diagnostic imaging and potentially in radionuclide therapy (M. Eisenhut et al., 2000).
Anticancer and Antimicrobial Activities
Some synthesized derivatives have shown promising anticancer and antimicrobial activities. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, showing promising results compared to standard drugs (S. Tiwari et al., 2017). In another study, 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines exhibited antimicrobial activities, highlighting the therapeutic potential of these compounds (G.Parameshwarappa & S.S.Sangapure, 2009).
properties
IUPAC Name |
3-amino-5-bromo-N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNBDJAJVTJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



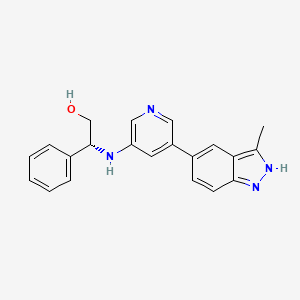
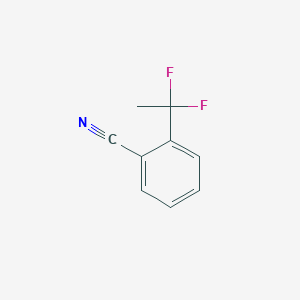
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

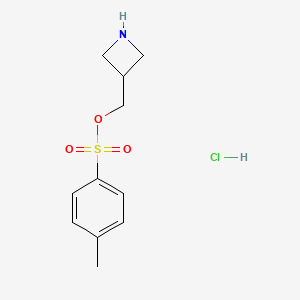
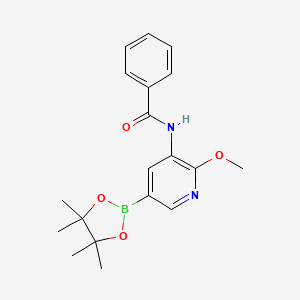

![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

